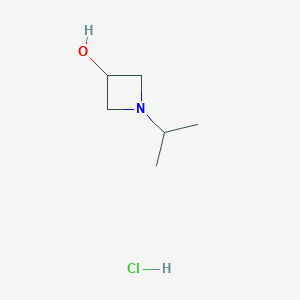

1-Isopropylazetidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

1-propan-2-ylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(2)7-3-6(8)4-7;/h5-6,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGRXBSSEHLLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499970 | |

| Record name | 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54431-32-2 | |

| Record name | 1-(Propan-2-yl)azetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Multi-Technique Approach to the Structural Elucidation of 1-Isopropylazetidin-3-ol Hydrochloride: A Technical Guide

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and development, small heterocyclic scaffolds are invaluable building blocks for novel therapeutics. The azetidine ring, a strained four-membered heterocycle, is a privileged motif found in numerous biologically active compounds.[1] The title compound, 1-isopropylazetidin-3-ol hydrochloride, represents a key intermediate whose structural integrity must be flawlessly confirmed before its incorporation into a drug discovery pipeline. Any ambiguity in its structure—be it connectivity, the presence of impurities, or the nature of its salt form—can have profound downstream consequences, wasting resources and compromising clinical outcomes.

This guide eschews a rigid, textbook-style format. Instead, it presents a logical, problem-solving narrative that mirrors the real-world workflow of a structural chemistry lab. We begin with a sample of a newly synthesized batch, purportedly this compound, and proceed through a multi-modal analytical workflow. Each technique is chosen not merely for the data it provides, but for its specific role in answering critical questions about the molecule's identity. This self-validating cascade of experiments ensures the highest degree of confidence in the final structural assignment.

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

The first step in any structure elucidation is to define the compound's fundamental characteristics: its molecular formula and the types of chemical bonds it contains. This is achieved through a combination of mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS): Defining the Mass and Formula

Causality of Experimental Choice: Before we can determine the arrangement of atoms, we must first know what atoms are present and their total mass. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for obtaining a precise mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or water.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Use a positive ion mode (ESI+) to generate the protonated molecular ion of the free base, [M+H]+. The hydrochloride salt will readily dissociate in the spray.

-

Analysis: Acquire the mass spectrum over a range of m/z 50-500 using a TOF analyzer, which provides high mass accuracy.

-

Data Processing: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]+ ion.

Data Interpretation and Validation: The molecular formula for 1-isopropylazetidin-3-ol is C₆H₁₃NO, with a monoisotopic mass of 115.0997 Da. The hydrochloride salt adds HCl (36.46 Da). In positive ESI mode, we expect to observe the protonated free base.

The HRMS data should yield a prominent ion with an m/z value extremely close to 116.1070, corresponding to the [C₆H₁₄NO]+ ion. This single piece of data validates the elemental composition. Further analysis of the fragmentation pattern provides preliminary structural clues. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, involving the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[2][3]

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Observed m/z (Predicted) | Formula | Interpretation |

|---|---|---|

| 116.1070 | [C₆H₁₄NO]+ | Protonated molecular ion [M+H]+ |

| 101.0835 | [C₅H₁₁N O]+ | Loss of a methyl radical (•CH₃) from the isopropyl group |

| 88.0757 | [C₄H₁₀NO]+ | Loss of an ethyl radical (•C₂H₅), less likely fragmentation |

| 72.0808 | [C₄H₁₀N]+ | Alpha-cleavage with loss of the C₃-C₄ fragment and hydroxyl group |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choice: FTIR spectroscopy is a rapid, non-destructive technique that provides direct evidence of the functional groups present in a molecule by probing their characteristic vibrational frequencies.[4] This allows us to confirm the presence of the hydroxyl (-OH) and amine hydrochloride (-NH⁺-) moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the crystalline hydrochloride salt directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.

Data Interpretation and Validation: The resulting spectrum should display a series of characteristic absorption bands that confirm the key functional groups of the target molecule. The presence of a very broad band centered around 3400-3200 cm⁻¹ is indicative of the O-H stretch of the alcohol, while the broad absorption in the 2700-2400 cm⁻¹ range is a hallmark of the N-H stretch of the secondary amine salt.[5]

Table 2: Key FTIR Absorption Bands for 1-Isopropylazetidin-3-ol HCl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Strong, Broad | O-H stretch (alcohol) |

| 2970-2850 | Medium-Strong | C-H stretch (aliphatic sp³) |

| 2700-2400 | Medium, Broad | N-H⁺ stretch (secondary amine hydrochloride) |

| ~1100 | Medium | C-O stretch (secondary alcohol) |

| ~1150 | Medium | C-N stretch (aliphatic amine) |

Part 2: Assembling the Molecular Framework with NMR Spectroscopy

With the formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the carbon and hydrogen framework.[6] It is the most powerful tool for the de novo structure elucidation of organic molecules in solution.

1D NMR (¹H and ¹³C): The Atomic Census

Causality of Experimental Choice: One-dimensional ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their electronic environment and proximity to other protons (chemical shift and multiplicity). ¹³C NMR complements this by revealing the number of unique carbon atoms.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts as it can exchange with the acidic O-H and N-H protons, simplifying the spectrum.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

Data Interpretation and Validation: The structure has 6 unique carbon positions and 5 distinct proton environments (the two methyl groups of the isopropyl moiety are chemically equivalent). The ¹H NMR spectrum should show 5 signals with an integration ratio of 6:2:2:1:1. The ¹³C NMR spectrum should show 6 distinct peaks.

Table 3: Predicted ¹H NMR Data (400 MHz, D₂O)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | ~1.40 | Doublet | 6H | Isopropyl -CH₃ |

| H-b | ~4.25 | Multiplet | 2H | Azetidine -CH₂- (position 2/4) |

| H-c | ~4.45 | Multiplet | 2H | Azetidine -CH₂- (position 4/2) |

| H-d | ~4.80 | Multiplet | 1H | Azetidine -CH(OH)- (position 3) |

| H-e | ~3.70 | Septet | 1H | Isopropyl -CH- |

Note: In D₂O, the O-H and N-H protons exchange with deuterium and become silent in the ¹H NMR spectrum.

Table 4: Predicted ¹³C NMR Data (100 MHz, D₂O)

| Label | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-a | ~18 | Isopropyl -CH₃ |

| C-b | ~52 | Azetidine -CH₂- (position 2/4) |

| C-c | ~60 | Azetidine -CH(OH)- (position 3) |

| C-d | ~65 | Isopropyl -CH- |

2D NMR: Connecting the Dots

Causality of Experimental Choice: While 1D NMR identifies the pieces, 2D NMR experiments reveal how they are connected. COSY, HSQC, and HMBC experiments are essential to validate the proposed connectivity, especially linking the N-isopropyl group to the azetidine ring.

Caption: NMR workflow for structure assembly.

Experimental Protocol: Standard 2D NMR Suite Using the same sample prepared for 1D NMR, the following 2D spectra are acquired:

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for linking fragments.

Data Interpretation and Validation: The 2D NMR data provide the final, unambiguous proof of the covalent framework.

-

COSY: Will show a cross-peak between the isopropyl -CH (H-e) and -CH₃ (H-a) protons. It will also show correlations among the three distinct proton environments on the azetidine ring (H-b, H-c, H-d).

-

HSQC: Will definitively link each proton signal in Table 3 to its corresponding carbon signal in Table 4.

-

HMBC: This is the critical experiment. It will show a correlation between the isopropyl -CH proton (H-e) and the azetidine ring carbons C-b. This long-range correlation bridges the two spin systems and proves that the isopropyl group is attached to the nitrogen atom.

Table 5: Key Expected 2D NMR Correlations

| Experiment | Proton (¹H) | Correlated Atom (¹H or ¹³C) | Interpretation |

|---|---|---|---|

| COSY | H-e (~3.70 ppm) | H-a (~1.40 ppm) | Confirms isopropyl group connectivity |

| COSY | H-d (~4.80 ppm) | H-b, H-c (~4.25, 4.45 ppm) | Confirms azetidine ring proton network |

| HSQC | H-e (~3.70 ppm) | C-d (~65 ppm) | Links isopropyl CH to its carbon |

| HMBC | H-e (~3.70 ppm) | C-b (~52 ppm) | Key correlation proving N-isopropyl bond |

| HMBC | H-a (~1.40 ppm) | C-d (~65 ppm) | Confirms isopropyl group connectivity |

Part 3: Absolute Confirmation via Single-Crystal X-ray Crystallography

Causality of Experimental Choice: While NMR provides the definitive structure in solution, Single-Crystal X-ray Crystallography (SCXRD) offers the "gold standard" proof of structure in the solid state.[7][8] It generates a three-dimensional atomic map, confirming not only the covalent connectivity but also the ionic interaction between the protonated azetidine nitrogen and the chloride counter-ion.[9][10]

Experimental Protocol: SCXRD

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/ether).

-

Data Collection: A suitable crystal is mounted on a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined into a final model of the atomic positions.

Data Interpretation and Validation: The output of a successful SCXRD experiment is an unambiguous 3D model of the molecule. It will visually confirm:

-

The four-membered azetidine ring.

-

The hydroxyl group at the 3-position.

-

The isopropyl group attached to the nitrogen at the 1-position.

-

The location of the chloride ion, ionically bonded to the protonated nitrogen atom.

This technique leaves no room for ambiguity and serves as the final, absolute validation of the structure elucidated by spectroscopic methods.

Conclusion: An Integrated and Self-Validating Workflow

The structural elucidation of this compound is not accomplished by a single technique, but by a logical and systematic integration of multiple analytical methods. Each step in the process builds upon the last, creating a self-validating narrative that culminates in an unambiguous structural assignment.

Caption: The integrated workflow for structure elucidation.

This multi-technique approach, from establishing the molecular formula with HRMS to confirming the 3D atomic arrangement with X-ray crystallography, ensures the highest level of scientific integrity. It provides the absolute confidence required for researchers, scientists, and drug development professionals to utilize this building block in their critical research endeavors.

References

- Vertex AI Search. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Google Search.

- ResearchGate. (n.d.). FT-IR Absorption Results For Azetidine Derivatives (M32-M37). ResearchGate.

- PubMed. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. PubMed.

- ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF. ResearchGate.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- ResearchGate. (n.d.). The 1 H-and 13 C-NMR data of compound 3 | Download Table. ResearchGate.

- Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.

- Excillum. (n.d.). Small molecule crystallography. Excillum.

- METRIC - Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography. METRIC.

- Pharmaffiliates. (n.d.). CAS No : 13156-06-4 | Product Name : 1-Isopropylazetidin-3-ol. Pharmaffiliates.

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis Online.

- ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.

- The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona.

- ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate.

- University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Google Patents. (n.d.). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). Google Patents.

- YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube.

- PubMed. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed.

- The Open Analytical Chemistry Journal. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.

- MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.

- ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate.

- AChemBlock. (n.d.). This compound 97% | CAS: 54431-32-2. AChemBlock.

- China Suppliers. (n.d.). China this compound 54431-32-2. China Suppliers.

- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.

Sources

- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. jmchemsci.com [jmchemsci.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. excillum.com [excillum.com]

- 8. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 9. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 1-Isopropylazetidin-3-ol Hydrochloride: Dossier for Unambiguous Identification and CAS Registration

Abstract

This technical guide provides a comprehensive dossier for the chemical entity 1-Isopropylazetidin-3-ol hydrochloride . It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's synthesis, characterization, and the procedural logic for its registration with the Chemical Abstracts Service (CAS). We delve into the critical role of the azetidine scaffold in modern medicinal chemistry, detail a robust synthetic protocol, outline a suite of analytical methods for structural verification and purity assessment, and contextualize this data within the framework of the CAS registration process. This document serves as both a practical laboratory guide and a strategic overview for ensuring the unambiguous identification of novel chemical entities.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, which are four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery.[1] Their inherent ring strain (approx. 25.4 kcal/mol) and distinct three-dimensional, sp³-rich character offer a unique combination of properties.[1][2] This structure imparts enhanced metabolic stability, improved solubility, and conformational rigidity, making azetidines highly attractive scaffolds for designing novel bioactive molecules.[1][3][4] Several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib, incorporate the azetidine motif to optimize pharmacokinetic profiles.[1]

The subject of this guide, this compound, is a key building block used in the synthesis of more complex pharmaceutical agents.[5][6] Its precise and verifiable identification is the foundational step for its use in research, patent applications, and regulatory submissions.[7][8] This guide provides the necessary technical data and procedural framework to establish that identity definitively.

Part 1: Unambiguous Substance Identification

The cornerstone of CAS registration is the unequivocal definition of a chemical substance.[9] This is achieved through a combination of structural representation and nomenclature.

Chemical Identity

-

Compound Name: this compound

-

Molecular Formula: C₆H₁₃NO·HCl (or C₆H₁₄ClNO)[5]

-

Molecular Weight: 151.63 g/mol [5]

-

Synonyms: 1-(1-Methylethyl)-3-azetidinol hydrochloride, 1-(Propan-2-yl)azetidin-3-ol hydrochloride, 3-Hydroxy-1-isopropylazetidine hydrochloride[5][10]

Structural Representation

-

SMILES: CC(C)N1CC(C1)O.Cl

-

InChI: InChI=1S/C6H13NO.ClH/c1-5(2)7-3-6(8)4-7;/h5-6,8H,3-4H2,1-2H3;1H

Part 2: Synthesis and Purification Protocol

A reproducible and well-documented synthesis is critical for confirming a substance's identity. The following protocol describes a common laboratory-scale synthesis of 1-Isopropylazetidin-3-ol, followed by its conversion to the hydrochloride salt. The causality for key steps is explained to provide field-proven insight.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Objective: To synthesize 1-Isopropylazetidin-3-ol (free base) via reductive amination and subsequently convert it to its hydrochloride salt for improved stability and handling.[5]

Materials:

-

Azetidin-3-ol hydrochloride

-

Acetone (reagent grade)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (2M solution in diethyl ether or 1,4-dioxane)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Methanol (MeOH) for elution

Protocol:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add azetidin-3-ol hydrochloride (1.0 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Causality: Starting with the hydrochloride salt is common. The subsequent addition of a non-nucleophilic base is required to liberate the free amine for the reaction. Anhydrous conditions prevent quenching the reducing agent.

-

-

Amine Liberation: Add triethylamine (TEA) (1.1 eq) dropwise to the suspension and stir for 20 minutes. This neutralizes the HCl salt to form the free azetidin-3-ol in situ.

-

Imine Formation: Add acetone (1.5 eq) to the mixture. Stir for 1 hour at 0 °C.

-

Causality: The primary amine of azetidin-3-ol reacts with the ketone (acetone) to form an intermediate iminium ion, which is the substrate for the reduction.

-

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the ketone starting material than other hydrides like NaBH₄, minimizing side reactions.

-

-

Workup and Extraction: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with DCM.

-

Causality: The basic quench neutralizes any remaining acid and hydrolyzes the boron-containing byproducts.

-

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography, eluting with a gradient of 0-10% Methanol in Ethyl Acetate.

-

Causality: Chromatography is essential to remove unreacted starting materials, byproducts, and residual reagents, ensuring high purity of the free base.

-

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

Causality: The hydrochloride salt is typically a stable, crystalline solid with improved handling characteristics and water solubility compared to the free base, which may be an oil.[5]

-

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Part 3: Analytical Characterization and Validation

Comprehensive analytical data is required to confirm the structure and purity of the synthesized compound, forming the core of a CAS registration submission package.[7]

Analytical Workflow Diagram

Caption: Standard analytical workflow for chemical identity verification.

Expected Analytical Data

The following table summarizes the expected analytical results for validating the identity and purity of this compound.

| Analysis Technique | Parameter | Expected Result / Specification | Purpose |

| ¹H NMR | Chemical Shift (δ), Multiplicity, Integration | Consistent with the proposed structure. Key signals: isopropyl methine (septet), isopropyl methyls (doublet), azetidine ring protons, hydroxyl proton. | Confirms atom connectivity and structural integrity. |

| ¹³C NMR | Chemical Shift (δ) | ~6-7 distinct carbon signals corresponding to the isopropyl and azetidine carbons. | Confirms the carbon skeleton of the molecule. |

| Mass Spectrometry | m/z (ESI+) | Expected [M+H]⁺ for the free base (C₆H₁₃NO) at ~116.09. | Confirms the molecular weight of the parent molecule. |

| HPLC | Purity (Area %) | ≥95% (typical for research grade)[5] | Quantifies the purity of the compound. |

| Appearance | Physical State | White to off-white solid.[5] | Basic physical characterization. |

| Melting Point | Range (°C) | A defined melting point range. | A sharp melting point indicates high purity. |

Part 4: The CAS Registration Process

A CAS Registry Number® is the globally recognized standard for chemical identification, essential for regulatory filings, patents, and publications.[7] For a novel substance not already in the CAS REGISTRY®, a formal submission is required.

Registration Workflow Diagram

Caption: The logical flow for obtaining a new CAS Registry Number.

Data Package for Submission

To register a new substance, a comprehensive data package must be submitted to CAS.[11] This package leverages all the information detailed in the preceding sections of this guide:

-

Unambiguous Structure: A clear chemical structure diagram is mandatory.[7]

-

Molecular Formula: The elemental composition is required.[7]

-

Characterization Data: Spectroscopic and analytical data (like NMR and MS) that unequivocally support the proposed structure are essential. The level of detail should be sufficient for a CAS chemist to verify the substance's uniqueness.[7]

-

Unique Identifier: The requester must provide a unique internal identifier (e.g., a lab code).[11]

It is crucial to decide whether the substance's identity should remain confidential. Requesting a new CAS RN® will make the substance's information publicly available in the CAS REGISTRY®.[7][11] If confidentiality is required, one can request only a CA Index Name, which is sufficient for many regulatory filings like a Premanufacture Notice (PMN) under the U.S. Toxic Substances Control Act (TSCA).[7][12]

Conclusion

This compound (CAS RN: 54431-32-2) is a valuable building block whose utility is predicated on its precise and verifiable identity. This guide has provided an in-depth framework for its synthesis, purification, and comprehensive analytical characterization. By following these self-validating protocols, researchers can ensure the quality and identity of their material. Furthermore, this dossier illustrates the type and quality of data required for the formal registration of a new chemical entity with the Chemical Abstracts Service, a critical step in the journey from laboratory discovery to commercial and regulatory acceptance.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- CAS 54431-32-2: this compound. CymitQuimica.

- Azetidines in Drug Discovery. PharmaBlock.

- Azetidine Deriv

- China this compound 54431-32-2. Guidechem.

- Navigating the Labyrinth: A Technical Guide to CAS Number Registration for a New Chemical Entity. Benchchem.

- Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.

- CAS Registr

- This compound 97% | CAS: 54431-32-2. AChemBlock.

- CAS Registry Services. CAS.org.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Understanding CAS Registry Number: a Key Identifier for Chemical Substances. REACH24H.

- CAS NO. 1383928-70-8 | 1-propylazetidin-3-ol hydrochloride. Arctom.

- Chemical Abstract Services Registration Number and Name Applic

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 5. CAS 54431-32-2: this compound [cymitquimica.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 9. web.cas.org [web.cas.org]

- 10. China this compound 54431-32-2 [chinachemnet.com]

- 11. CAS Registry Servicesâ | CAS [cas.org]

- 12. Chemical Abstract Services Registration Number and Name Application CASRN [intertek.com]

An In-Depth Technical Guide to the Synthesis of 1-Isopropylazetidin-3-ol Hydrochloride

Introduction

1-Isopropylazetidin-3-ol hydrochloride is a valuable building block in medicinal chemistry and drug development. Its strained four-membered azetidine ring, substituted with a hydroxyl group and an isopropyl group on the nitrogen atom, offers a unique three-dimensional scaffold that can be incorporated into a wide range of biologically active molecules. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to various synthetic transformations and pharmaceutical formulations. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers and drug development professionals in its preparation and application.

Primary Synthesis Pathway: Epichlorohydrin and Isopropylamine Route

The most common and industrially scalable approach to this compound involves a two-step process commencing with the nucleophilic addition of isopropylamine to epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring.

Mechanistic Insights

The reaction proceeds through a well-established mechanism. In the first step, the primary amine (isopropylamine) acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring in epichlorohydrin. This ring-opening reaction is regioselective, with the amine preferentially attacking the terminal carbon of the epoxide due to steric hindrance at the central carbon. This addition results in the formation of a key intermediate, 1-chloro-3-(isopropylamino)propan-2-ol.

The second step involves an intramolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the amino alcohol intermediate, facilitated by a base, attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the strained four-membered azetidine ring. The choice of base and reaction conditions is crucial to promote this cyclization and minimize the formation of side products.[1][2]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-chloro-3-(isopropylamino)propan-2-ol

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagent Preparation: Charge the flask with isopropylamine (1.2 equivalents) and a suitable solvent such as methanol or water. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Epichlorohydrin: Add epichlorohydrin (1.0 equivalent) dropwise to the cooled isopropylamine solution via the dropping funnel, ensuring the temperature is maintained below 10 °C. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude 1-chloro-3-(isopropylamino)propan-2-ol can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of 1-Isopropylazetidin-3-ol and its Hydrochloride Salt

-

Cyclization: Dissolve the crude 1-chloro-3-(isopropylamino)propan-2-ol in a suitable solvent like acetonitrile or an alcohol. Add a base, such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents), to the solution. Heat the mixture to reflux (typically 50-80 °C) and stir for 6-12 hours.[3] Monitor the cyclization by TLC.

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-isopropylazetidin-3-ol as an oil.

-

Salt Formation and Purification: Dissolve the crude 1-isopropylazetidin-3-ol in a suitable solvent like isopropanol or ethyl acetate. Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) with stirring until the pH is acidic. The hydrochloride salt will precipitate out of the solution. The precipitate can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford this compound as a white to off-white solid.[3] Recrystallization from a solvent mixture like ethanol/diethyl ether can be performed for further purification.

| Parameter | Step 1: Ring Opening | Step 2: Cyclization & Salt Formation |

| Key Reagents | Isopropylamine, Epichlorohydrin | 1-chloro-3-(isopropylamino)propan-2-ol, Base (e.g., NaOH), HCl |

| Solvent | Methanol or Water | Acetonitrile or Alcohol (e.g., Isopropanol) |

| Temperature | 0-10 °C (addition), RT (reaction) | Reflux (50-80 °C) |

| Reaction Time | 12-24 hours | 6-12 hours |

| Typical Yield | >90% (crude intermediate) | 70-85% (overall from epichlorohydrin) |

Table 1: Summary of Reaction Parameters for the Two-Step Synthesis.

Troubleshooting and Optimization

A common side product in the first step is the formation of a 2:1 adduct where one molecule of isopropylamine reacts with two molecules of epichlorohydrin.[1] This can be minimized by using a slight excess of isopropylamine and maintaining a low reaction temperature during the addition of epichlorohydrin. In the cyclization step, incomplete reaction can leave the starting chloro-amino alcohol in the final product. Ensuring a sufficient amount of base and adequate reaction time and temperature can drive the cyclization to completion.

Alternative Synthesis Pathway: Reductive Amination of Azetidin-3-ol

An alternative approach to 1-isopropylazetidin-3-ol involves the N-alkylation of a pre-formed azetidin-3-ol core. Reductive amination using acetone as the isopropyl source is a viable method.

Mechanistic Insights

This pathway begins with azetidin-3-ol, which can be synthesized from epichlorohydrin and a protected amine like benzylamine, followed by deprotection.[3] The azetidin-3-ol is then reacted with acetone in the presence of a reducing agent. The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the secondary amine of the azetidine ring with acetone. This iminium ion is then reduced in situ by a hydride source, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the N-isopropyl substituted product.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve azetidin-3-ol (1.0 equivalent) and acetone (1.5-2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents), portion-wise to the reaction mixture at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-isopropylazetidin-3-ol can be purified by column chromatography on silica gel.

-

Salt Formation: The purified product is then converted to its hydrochloride salt as described in the previous method.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as signals for the protons on the azetidine ring and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the isopropyl group and the azetidine ring.

-

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Isopropyl-CH₃ | ~1.1-1.3 (d) | ~18-20 |

| Isopropyl-CH | ~2.8-3.2 (sept) | ~55-58 |

| Azetidine-CH₂ | ~3.5-4.0 (m) | ~58-62 |

| Azetidine-CHOH | ~4.2-4.6 (m) | ~65-68 |

| OH | Variable | - |

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 1-Isopropylazetidin-3-ol Moiety. (Note: Exact chemical shifts can vary depending on the solvent and concentration).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption in the region of 2400-2800 cm⁻¹ is characteristic of the N-H stretch of the protonated amine hydrochloride. C-H and C-N stretching vibrations will also be present in their respective regions.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the free base (1-isopropylazetidin-3-ol).

-

Melting Point: The melting point of the hydrochloride salt is a useful indicator of its purity.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple synthetic routes. The reaction of epichlorohydrin with isopropylamine followed by cyclization is a robust and scalable method suitable for large-scale production. The alternative reductive amination pathway offers flexibility for the synthesis of analogues with different N-substituents. This guide provides the necessary technical details and mechanistic understanding to enable researchers and drug development professionals to confidently synthesize and utilize this important chemical building block in their endeavors.

References

-

Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Org. Process Res. Dev.2021 , 25 (9), 2146–2153. [Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Org. Process Res. Dev.2014 , 18 (1), 196-200. [Link]

Sources

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Substituted Azetidin-3-ol Derivatives

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry.[1][2] Their significance stems from unique physicochemical and pharmacokinetic properties conferred by their structure, including high ring strain, a three-dimensional sp3-rich character, and conformational rigidity.[1][2] These features often lead to enhanced solubility, metabolic stability, and improved binding affinity to biological targets, making azetidines highly attractive scaffolds for designing novel bioactive molecules.[1][2]

While the broader class of azetidinones (β-lactams) is renowned for its role in antibiotics like penicillins and cephalosporins, the azetidin-3-ol subunit offers a distinct and versatile platform for therapeutic innovation.[3][4] The hydroxyl group at the C-3 position provides a key site for further functionalization and establishes critical hydrogen-bonding interactions with target enzymes and receptors. This guide offers a comprehensive exploration of the diverse biological activities of substituted azetidin-3-ol derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential across different disease areas, including oncology, infectious diseases, and neurology.

Core Biological Activities and Therapeutic Potential

The strategic modification of the azetidin-3-ol core has yielded compounds with a wide spectrum of pharmacological activities. Researchers have demonstrated that even minor changes to the substitution pattern can dramatically influence the biological profile of these derivatives.[5]

Anticancer Activity: Microtubule Targeting Agents

A significant area of investigation for azetidine derivatives is oncology.[6] Certain substituted azetidin-2-ones, particularly those with fluoro groups at the C-3 position, have been identified as potent anticancer agents that function by disrupting microtubule dynamics, a mechanism shared with successful clinical drugs like paclitaxel and vinca alkaloids.[7][8]

One notable series of compounds are β-lactam analogues of Combretastatin A-4 (CA-4), a powerful natural product that inhibits tubulin polymerization.[7][8] By replacing the stilbene bridge of CA-4 with a 3-fluoroazetidin-2-one ring, researchers have developed potent cytotoxic agents against various cancer cell lines.[7]

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[7][8] Mechanistic studies have confirmed this pathway, showing that active compounds inhibit tubulin polymerization, induce apoptosis, and modulate the expression of key apoptotic proteins like Bcl-2 and Bax.[7][8]

Table 1: In Vitro Cytotoxicity of Lead 3-Fluoroazetidin-2-one Derivatives

| Compound ID | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) | Citation |

| 32 | 3-hydroxy-4-methoxyphenyl | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 0.075 | [7][8] |

| 32 | 3-hydroxy-4-methoxyphenyl | 3,4,5-trimethoxyphenyl | Hs578T (Breast) | 0.033 | [8] |

| 33 | 3-fluoro-4-methoxyphenyl | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 0.095 | [7][8] |

| 33 | 3-fluoro-4-methoxyphenyl | 3,4,5-trimethoxyphenyl | MDA-MB-231 (Breast) | 0.620 | [8] |

| CA-4 | (Control) | (Control) | MCF-7 (Breast) | 0.0035 | [7] |

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicate that fluorinated azetidinone derivatives exhibit potent, nanomolar-range activity against breast cancer cell lines, demonstrating their potential for further development as novel cancer therapeutics.[7][8]

Caption: Mechanism of action for anticancer azetidin-3-ol derivatives.

Antimicrobial Activity

The azetidinone (β-lactam) ring is the cornerstone of many antibiotics.[3][4] Consequently, novel substituted azetidinone derivatives are frequently synthesized and evaluated for their antimicrobial properties, driven by the urgent need to combat rising antibiotic resistance.[5][9] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[10][11]

The antimicrobial action of β-lactams is generally attributed to their ability to acylate and inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall.[4] The strained four-membered ring makes the amide bond susceptible to nucleophilic attack, leading to irreversible enzyme inhibition, compromised cell wall integrity, and ultimately, cell lysis.[3][4]

Structure-Activity Relationship (SAR):

-

Substituents at N1 and C4: A large number of monocyclic β-lactams with substitutions at the N1 and C4 positions possess powerful antimicrobial activity.[12]

-

Halogenation: The presence of a chloro group at the C3 position is a common feature in many active compounds.[11][12] Studies have shown that chlorine-containing derivatives are often more active.[10]

-

Aryl Groups: The nature of aryl substituents can significantly impact potency. For instance, a 4-dimethylaminophenyl group was found to be highly active against Staphylococcus aureus, while a 4-hydroxyphenyl group showed greater potency against Escherichia coli.[11]

Table 2: Antibacterial Activity of Selected Azetidinone Derivatives

| Organism | Type | Compound Group | Activity Level | Standard Drug | Citation |

| Staphylococcus aureus | Gram (+) | Thiazolyl-azetidinones | Moderate to Good | Ciprofloxacin | [10][12] |

| Escherichia coli | Gram (-) | Thiazolyl-azetidinones | Moderate to Good | Ciprofloxacin | [10][12] |

| Pseudomonas aeruginosa | Gram (-) | N-substituted azetidinones | Moderate | Ciprofloxacin | [9][10] |

| Candida albicans | Fungal | Thiazolidinone-azetidinones | Active | Griseofulvin | [11] |

Central Nervous System (CNS) Activity

Azetidine derivatives are increasingly being explored for their potential in treating CNS disorders due to their ability to cross the blood-brain barrier and modulate neurological targets.[1][13]

Neuroprotection: Several studies have highlighted the neuroprotective effects of azetidine derivatives in models of neurodegenerative diseases like Alzheimer's and Parkinson's.[14][15] For example, a library of 3-aryl-3-azetidinyl acetic acid methyl esters showed significant acetylcholinesterase (AChE) inhibitory activity, comparable to the Alzheimer's drug rivastigmine.[15] Another derivative, KHG26792, demonstrated substantial neuroprotective effects in a mouse model of ischemic stroke by reducing apoptosis, inflammation, and oxidative stress.[16] This protection was associated with the upregulation of antioxidant enzymes and improved mitochondrial energy metabolism.[16]

GABA Uptake Inhibition: Certain azetidine derivatives act as conformationally constrained analogues of gamma-aminobutyric acid (GABA) or β-alanine, enabling them to inhibit GABA transporters (GATs).[17][18] By blocking the reuptake of GABA, these compounds can enhance inhibitory neurotransmission, a strategy relevant for treating epilepsy and other neurological disorders. Studies have identified derivatives with moderate to high potency for GAT-1 and GAT-3 transporters.[17]

Experimental Protocols and Methodologies

To ensure scientific integrity, the biological activities described must be validated through robust experimental protocols.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol outlines the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of novel azetidin-3-ol derivatives on a cancer cell line (e.g., MCF-7).

Objective: To determine the IC₅₀ value of a test compound.

Methodology:

-

Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test azetidin-3-ol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and a known anticancer drug like doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Future Perspectives and Conclusion

Substituted azetidin-3-ol derivatives represent a highly versatile and promising scaffold in drug discovery. Their unique structural characteristics provide a foundation for developing potent and selective modulators of various biological targets. The demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders underscores their therapeutic potential.[1][2]

Future research should focus on:

-

Stereoselective Synthesis: Developing more efficient and scalable stereoselective synthetic routes to access enantiomerically pure compounds, as stereochemistry often plays a critical role in biological activity.[19]

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms to identify novel biological targets and pathways.

-

Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo performance. Several FDA-approved drugs already incorporate the azetidine motif to enhance metabolic stability and pharmacokinetics.[1][2]

References

-

Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. BEPLS. Available at: [Link]

-

Antimicrobial potential of various substituted azetidine derivatives. Semantic Scholar. Available at: [Link]

-

Synthesis and biological study of Azetidinone derivatives. International Journal of Research and Analytical Reviews. Available at: [Link]

-

Azetidine derivatives with CNS activity. ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial activity of some azetidinone derivatives with the β-naphthol. ResearchGate. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. ResearchGate. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. Available at: [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. Available at: [Link]

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Available at: [Link]

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. Available at: [Link]

-

BIOACTIVE AZETIDINONE: A REVIEW. TIJER. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

-

AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. PubMed. Available at: [Link]

-

Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

-

Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. ResearchGate. Available at: [Link]

-

Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Semantic Scholar. Available at: [Link]

-

Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. PubMed. Available at: [Link]

-

Effect of azetidinone derivatives of experimental groups by using rotarod apparatus. ResearchGate. Available at: [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

ChemInform Abstract: Azetidine Derivatives as Novel γ-Aminobutyric Acid Uptake Inhibitors: Synthesis, Biological Evaluation, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

-

Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. PubMed. Available at: [Link]

-

2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. MDPI. Available at: [Link]

-

Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]

- 3. bepls.com [bepls.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Antimicrobial potential of various substituted azetidine derivatives | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemijournal.com [chemijournal.com]

- 11. tijer.org [tijer.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Discovery and Synthesis of Novel Azetidine-Based Scaffolds

This guide provides an in-depth exploration of azetidine-based scaffolds, tailored for researchers, scientists, and professionals in drug development. We will delve into the unique chemical properties of azetidines, advanced synthetic strategies, and their impactful applications in modern medicinal chemistry, supported by detailed protocols and mechanistic insights.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in the landscape of drug discovery and medicinal chemistry.[1][2] Their rising prominence stems from a unique combination of physicochemical and pharmacokinetic properties. The inherent ring strain of approximately 25.4 kcal/mol confers a desirable molecular rigidity and stability, positioning them as valuable scaffolds in drug design.[3][4] This conformational constraint can lead to higher binding affinity with biological targets by minimizing the entropic penalty upon binding.[5]

The sp³-rich character and conformational rigidity of azetidines contribute to enhanced pharmacokinetic properties, including improved solubility and metabolic stability, making them highly attractive for the design of bioactive molecules.[1][6] Furthermore, azetidines serve as versatile bioisosteres for other cyclic and acyclic functionalities, offering a strategic tool to modulate the properties of a lead compound.[7][8]

The therapeutic relevance of the azetidine scaffold is underscored by its presence in several FDA-approved drugs. Notable examples include:

-

Azelnidipine: An antihypertensive calcium channel blocker.[3][5]

-

Cobimetinib: A mitogen-activated protein kinase (MEK) inhibitor used in cancer therapy.[1][3]

-

Baricitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[1]

These successful clinical applications highlight the significant potential of azetidine-containing compounds in addressing a wide range of diseases.[1][9]

Strategic Synthesis of Functionalized Azetidines

The historically challenging synthesis of the strained four-membered ring has given way to a host of innovative and robust synthetic methodologies.[9] These modern approaches offer unprecedented access to a diverse array of functionalized azetidine building blocks.

Intramolecular Cyclization Strategies

Intramolecular C-N bond formation remains a cornerstone of azetidine synthesis. A classic and effective method involves the cyclization of γ-amino alcohols or their derivatives.

Workflow for Intramolecular Cyclization:

Caption: Intramolecular cyclization workflow for azetidine synthesis.

A significant advancement in this area is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines from readily available amine precursors.[3] This method showcases excellent functional group tolerance.

[2+2] Cycloaddition Reactions

Photochemical [2+2] cycloadditions, particularly the aza Paternò-Büchi reaction, have emerged as powerful tools for constructing the azetidine ring.[3] In a notable example, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using visible light and an iridium photocatalyst.[3] This approach is valued for its broad substrate scope and the ability to generate densely functionalized azetidines.[3]

Conceptual Diagram of Aza Paternò-Büchi Reaction:

Caption: Key components of a photocatalytic aza Paternò-Büchi reaction.

Strain-Release Driven Methodologies

The unique reactivity of highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), provides an elegant entry to functionalized azetidines.[10] The strain-release homologation of ABBs, as reported by Aggarwal and others, allows for the direct alkylation with organometal reagents, yielding bis-functionalized azetidines.[2][11] This method is particularly advantageous for preparing azetidines bearing a variety of substituents.[11]

Experimental Protocols: A Practical Guide

Protocol: Synthesis of 1-Arenesulfonylazetidines via Ring Expansion of Aziridines

This protocol is adapted from a method utilizing the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide.[11]

Step-by-Step Methodology:

-

Preparation of Dimethylsulfoxonium Methylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) to anhydrous DMSO (5 mL). Heat the mixture to 70 °C for 45 minutes or until the evolution of hydrogen ceases. Cool the resulting solution of methylsulfinyl carbanion to room temperature.

-

Reaction with Aziridine: To the solution of dimethylsulfoxonium methylide, add a solution of the 1-arenesulfonylaziridine (1 mmol) in anhydrous DMSO (2 mL) dropwise over 5 minutes.

-

Microwave Irradiation: Seal the reaction vessel and place it in a microwave reactor. Irradiate the mixture at a power and temperature optimized for the specific substrate (e.g., 120 °C for 10-15 minutes).

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-arenesulfonylazetidine.

Self-Validating System: The success of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aziridine and the formation of the azetidine product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: Photocatalytic Synthesis of Azetidines

This generalized protocol is based on the principles of visible-light-mediated [2+2] cycloadditions.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a vial equipped with a magnetic stir bar, combine the imine precursor (e.g., 2-isoxazoline-3-carboxylate, 0.1 mmol), the alkene (0.2 mmol), and the iridium photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%).

-

Degassing: Add the appropriate solvent (e.g., anhydrous acetonitrile, 1 mL) and degas the solution by sparging with nitrogen or argon for 15-20 minutes.

-

Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and irradiate with vigorous stirring at room temperature.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, concentrate the reaction mixture in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the azetidine product.

Causality Behind Experimental Choices: The use of an iridium-based photocatalyst is crucial for absorbing visible light and promoting the imine precursor to an excited state, which then undergoes the cycloaddition with the alkene.[3] Degassing the reaction mixture is essential to remove oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.

Azetidines as Bioisosteres: Enhancing Drug-like Properties

A key application of azetidines in medicinal chemistry is their use as bioisosteres for other common structural motifs, such as gem-dimethyl groups, carbonyls, and larger nitrogen-containing heterocycles like piperidines and pyrrolidines.[7] This bioisosteric replacement can lead to significant improvements in a molecule's physicochemical and pharmacokinetic properties.

Table 1: Impact of Azetidine as a Bioisostere

| Property | Observation | Rationale |

| Solubility | Generally increased | The nitrogen atom can act as a hydrogen bond acceptor, improving interactions with water. |

| Metabolic Stability | Often enhanced | The strained ring can be less susceptible to metabolism compared to more flexible acyclic or larger ring systems.[12] |

| Lipophilicity (logP) | Typically reduced | The introduction of a polar nitrogen atom lowers the overall lipophilicity. |

| Molecular Rigidity | Increased | The four-membered ring restricts conformational freedom, which can lead to improved binding affinity.[5] |

The strategic incorporation of an azetidine ring can thus be a powerful tool to fine-tune the properties of a drug candidate, addressing challenges such as poor solubility or rapid metabolism.[7]

Future Directions and Outlook

The field of azetidine chemistry continues to evolve rapidly, with ongoing efforts to develop even more efficient, stereoselective, and scalable synthetic methods.[2][12] The exploration of novel azetidine-based scaffolds for applications in areas such as central nervous system disorders, oncology, and infectious diseases remains a vibrant area of research.[1][9] The continued development of methodologies for the direct and late-stage functionalization of complex molecules with the azetidine motif will further solidify its importance in drug discovery pipelines.[13]

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Available at: [Link]

-

Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Azetidines of pharmacological interest - PubMed. (2021-06-29). Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026-01-05). Available at: [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022-11-30). Available at: [Link]

-

Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Available at: [Link]

-

Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Available at: [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024-05-17). Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Available at: [Link]

-

The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of Azetidines. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. (2026-01-05). Available at: [Link]

-

Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Background and conceptual design a Aza-azetidine bioisostere of... - ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]

-

Structure of azetidine‐containing compounds found in nature - ResearchGate. Available at: [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. Available at: [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020-12-22). Available at: [Link]

-

(PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - ResearchGate. (2025-08-10). Available at: [Link]

-

Novel Syntheses of Azetidines and Azetidinones | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azetidines - Enamine [enamine.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Azetidine synthesis [organic-chemistry.org]

- 12. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to In Silico Docking Studies of 1-Isopropylazetidin-3-ol Hydrochloride

Abstract

This technical guide provides a comprehensive, step-by-step methodology for conducting in silico molecular docking studies on 1-Isopropylazetidin-3-ol hydrochloride. The azetidine scaffold is a privileged structure in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties such as metabolic stability, solubility, and structural rigidity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both the procedural "how" and the scientific "why" behind each phase of the docking workflow. We will explore the hypothetical interaction of 1-Isopropylazetidin-3-ol with a plausible biological target, Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers.[4][5][6] The protocols detailed herein utilize widely accessible and validated computational tools, ensuring the trustworthiness and reproducibility of the described methods.

Introduction: The Rationale for Docking 1-Isopropylazetidin-3-ol

This compound is a small molecule featuring a four-membered azetidine ring.[7][8][9] Such heterocyclic structures are of significant interest in drug discovery because their inherent ring strain and three-dimensional character can lead to enhanced binding affinity and selectivity for biological targets.[1][2][10] Azetidine derivatives have demonstrated a wide range of pharmacological activities, including roles as central nervous system modulators, anticancer agents, and antibacterials.[1][2][11]

Given the documented role of azetidine-based compounds as potent inhibitors of the STAT3 signaling pathway, this guide will use human STAT3 as a representative protein target.[4][5] STAT3 is a key mediator of oncogenic signaling, and its inhibition is a validated strategy in cancer therapeutics.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[12][13][14] It is an indispensable tool in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern biological activity.[13][15]

Objective: To provide a detailed, field-proven protocol for investigating the binding mode and predicting the binding affinity of this compound to the DNA-binding domain of human STAT3 using AutoDock Vina.

Foundational Requirements: Software and Data

Before initiating the docking workflow, ensure the following open-source and freely available software is installed. The rationale for selecting these specific tools is their widespread adoption, extensive validation in scientific literature, and robust community support.

| Software | Purpose | Download Source |

| PyMOL | Molecular visualization, structural analysis | [Link] |

| AutoDock Tools (ADT) | Preparation of protein and ligand files (PDBQT format) | [Link] |

| AutoDock Vina | Core docking algorithm and scoring function | [Link] |

| Open Babel | Interconversion of chemical file formats, ligand energy minimization | [Link] |

| Discovery Studio Visualizer | Analysis and 2D visualization of protein-ligand interactions | Provided by BIOVIA |

Data Sources:

-

Ligand Structure: PubChem Database ([Link])

-

Protein Structure: RCSB Protein Data Bank (PDB) ([Link])

The Docking Workflow: A Validated Protocol

The molecular docking process is a sequential workflow. Each step is critical for the integrity of the final results. The overall process is depicted below.

Caption: The three-phase molecular docking workflow.

Part 3.1: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with the correct atom types and partial charges, stored in a format suitable for the docking software.[16][17][18]

Step-by-Step Protocol:

-

Acquire Ligand Structure:

-

Navigate to the PubChem database.

-

Search for "1-Isopropylazetidin-3-ol" (For this guide, we use the free base, as the hydrochloride salt dissociates in solution). The structure will be downloaded in a 2D SDF format.

-

-

Convert to 3D and Minimize Energy:

-

Causality: The initial 2D structure lacks three-dimensional coordinates necessary for docking. Furthermore, an energy minimization step is crucial to find a stable, low-energy conformation of the ligand, which is more representative of its state in a biological system.

-

Use Open Babel for this process. Execute the following command in your terminal:

-

Explanation:

-

--gen3d: Generates a 3D structure.

-

-p 7.4: Adds hydrogens appropriate for a physiological pH of 7.4.[19]

-

--best: Performs energy minimization to find the most stable conformer.

-

-

-

Prepare PDBQT File:

-

Causality: AutoDock Vina requires ligands to be in the PDBQT format, which includes atomic coordinates, partial charges (Q), and AutoDock atom types (T).[19]

-

Open AutoDock Tools (ADT).

-

Go to Ligand -> Input -> Open and select your output.mol2 file.

-

Go to Ligand -> Torsion Tree -> Detect Root.

-

Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically assign Gasteiger charges and define rotatable bonds.[18]

-

Part 3.2: Protein Target Preparation

Protein preparation involves cleaning the crystal structure obtained from the PDB to make it suitable for a docking simulation.[20] This typically includes removing non-essential molecules and adding missing atoms.[20][21]

Step-by-Step Protocol:

-

Acquire Protein Structure:

-

Navigate to the RCSB PDB.

-